4-Benzyloxyphenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

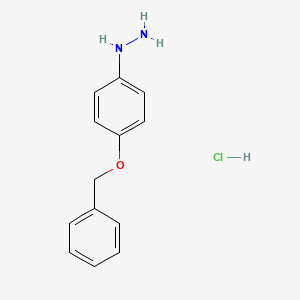

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-phenylmethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNUPJXMCMTQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200049 | |

| Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52068-30-1 | |

| Record name | Hydrazine, [4-(phenylmethoxy)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52068-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052068301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(benzyloxy)phenyl]hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Benzyloxyphenylhydrazine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6366B38VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzyloxyphenylhydrazine Hydrochloride from 4-Benzyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical synthesis of 4-benzyloxyphenylhydrazine hydrochloride, a valuable intermediate in pharmaceutical research and development. The synthesis commences from the readily available precursor, 4-benzyloxyaniline, and proceeds through a two-step reaction sequence involving diazotization followed by reduction. This guide presents detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and experimental workflow to support researchers in the successful execution of this synthesis.

Overview of the Synthetic Pathway

The conversion of 4-benzyloxyaniline to this compound is a well-established process rooted in classical organic chemistry. The primary amine of 4-benzyloxyaniline is first transformed into a diazonium salt through treatment with sodium nitrite in an acidic medium at low temperatures. This intermediate is then reduced to the corresponding hydrazine derivative using a suitable reducing agent, most commonly tin(II) chloride. The final product is isolated as its hydrochloride salt.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Benzyloxyaniline Hydrochloride | C₁₃H₁₄ClNO | 235.71 | 228 (dec.) | Off-white to beige crystalline powder.[1][2][3] |

| This compound | C₁₃H₁₅ClN₂O | 250.72 | 187-189 | Cream to brown fluffy powder.[4][5] |

Detailed Experimental Protocol

This section outlines a representative experimental procedure for the synthesis of this compound.

Materials and Reagents:

-

4-Benzyloxyaniline hydrochloride

-

Sodium nitrite (NaNO₂)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Diethyl ether (Et₂O) or Ethanol

Procedure:

Step 1: Diazotization of 4-Benzyloxyaniline

-

In a flask equipped with a magnetic stirrer, suspend 4-benzyloxyaniline hydrochloride (e.g., 50 g) in concentrated hydrochloric acid (e.g., 120 ml).[6]

-

Cool the suspension to a temperature between -12°C and -6°C using a salt-ice bath.[6]

-

While maintaining the low temperature and stirring vigorously, add a solution of sodium nitrite (e.g., 16.1 g) in water dropwise over approximately 45 minutes.[6] The temperature should be carefully monitored and kept within the specified range.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional hour to ensure complete formation of the diazonium salt.[6]

-

Filter the cold solution to remove any solid impurities. The filtrate, containing the 4-benzyloxybenzenediazonium chloride, should be kept cold (around -18°C) for the subsequent reduction step.[6]

Step 2: Reduction of the Diazonium Salt

-

In a separate large flask, prepare a cold solution of tin(II) chloride dihydrate (e.g., 157.9 g) in concentrated hydrochloric acid (e.g., 400 ml) and cool it to approximately -12°C.[6]

-

Slowly add the previously prepared cold diazonium salt solution to the stirred tin(II) chloride solution over about 30 minutes.[6] The temperature of the reaction mixture will gradually rise to 0°C.

-

After the addition is complete, continue stirring the mixture for two hours, allowing it to gradually warm to room temperature.[6]

-

The product, this compound, will precipitate as a solid.

Step 3: Isolation and Purification of the Product

-

Collect the precipitated solid by filtration.

-

Wash the solid with anhydrous diethyl ether (e.g., 750 ml) or absolute ethanol to remove any organic impurities.[6][7]

-

Dry the product at room temperature for approximately 16 hours to obtain this compound as a powder.[6] A yield of approximately 96% can be expected with similar procedures.[8][9]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis.

| Parameter | Value |

| Reactants | |

| 4-Benzyloxyaniline hydrochloride | 3.00 g (12.5 mmol) |

| Sodium nitrite | 852 mg (12.3 mmol) |

| Tin(II) chloride | 6.40 g (33.1 mmol) |

| Reaction Conditions | |

| Diazotization Temperature | 0°C |

| Diazotization Time | 30 minutes |

| Reduction Temperature | 0°C |

| Reduction Time | 1 hour |

| Product | |

| This compound | 3.01 g |

| Yield | 96% |

Note: The data in this table is based on a specific literature procedure and may vary depending on the exact experimental conditions.[8]

Visualizing the Synthesis

To aid in the understanding of the chemical transformations and the experimental process, the following diagrams have been generated using the DOT language.

Reaction Mechanism

The synthesis proceeds through a well-defined two-step mechanism. The first step is the diazotization of the primary aromatic amine, followed by the reduction of the resulting diazonium salt.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure, from the preparation of reactants to the isolation of the final product.

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Spectroscopic data from literature includes:

-

IR (ATR, pure) νmax: 3232, 2906 (br), 2693, 1568, 1508, 1242, 1177 cm⁻¹[8][9]

-

¹H NMR (DMSO-d₆, 600 MHz) δ: 10.11 (bs, 3H), 7.44-7.40 (m, 2H), 7.40-7.35 (m, 2H), 7.33-7.29 (m, 1H), 7.01-6.93 (m, 4H), 5.05 (s, 2H)[8][9]

-

¹³C NMR (DMSO-d₆, 150 MHz) δ: 153.7, 139.1, 137.3, 128.5, 128.4, 128.3, 127.9, 127.7, 127.5, 117.1, 116.9, 115.5, 115.3, 69.5[8][9]

-

HRMS (EI) m/z: calculated value for C₁₃H₁₄N₂O 214.1106, measured value 214.1110[8][9]

Conclusion

The synthesis of this compound from 4-benzyloxyaniline is a robust and high-yielding process. Careful control of reaction temperature, particularly during the diazotization step, is crucial for achieving optimal results. The detailed protocol and supplementary information provided in this guide are intended to equip researchers with the necessary knowledge to confidently and successfully perform this important chemical transformation.

References

- 1. 4-(Benzyloxy)aniline hydrochloride, 98% 51388-20-6 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 2. 4-Benzyloxyaniline hydrochloride | 51388-20-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-(Benzyloxy)phenyl)hydrazine hydrochloride | 52068-30-1 [sigmaaldrich.com]

- 6. Diazotization Reaction Mechanism [unacademy.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 52068-30-1 [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Benzyloxyphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyphenylhydrazine hydrochloride is a chemical compound of interest in pharmaceutical research and development. Its structural features suggest potential applications as an intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its potential biological activities. All quantitative data is summarized for clarity, and key experimental workflows are detailed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 250.73 g/mol | --INVALID-LINK-- |

| Appearance | Cream to brown fluffy powder | --INVALID-LINK-- |

| Melting Point | 187-189 °C | --INVALID-LINK-- |

| Predicted Aqueous Solubility | 0.14 mg/mL (at 25°C) | Predicted using computational models |

| Qualitative Solubility | Soluble in acids, alcohols, and hydrochloric acid; slightly soluble in ether and cold water; insoluble in petroleum ether. | --INVALID-LINK-- |

| Predicted pKa | Acidic pKa: ~15.5 (phenol-like); Basic pKa: ~5.0 (hydrazine-like) | Predicted using ChemAxon and MarvinSketch software |

| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8 °C. | --INVALID-LINK-- |

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound from 4-benzyloxyaniline hydrochloride.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Protocol

Materials:

-

4-Benzyloxyaniline hydrochloride

-

Sodium nitrite (NaNO₂)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer, dissolve 4-benzyloxyaniline hydrochloride in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Continue stirring at 0°C for 30 minutes after the addition is complete.

-

-

Reduction:

-

In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the tin(II) chloride solution to the cold diazonium salt solution from the previous step, ensuring the temperature remains at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours. A precipitate of this compound will form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with cold distilled water to remove any inorganic salts.

-

Further wash the solid with diethyl ether to remove any non-polar impurities.

-

Dry the purified this compound under vacuum.

-

Analytical Methodologies

For the quality control and stability assessment of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. The following provides a general protocol for developing such a method.

Experimental Workflow: HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

General Protocol for Stability-Indicating HPLC Method Development

-

Forced Degradation Studies:

-

Subject solutions of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

-

Aim for 5-20% degradation to ensure that the degradation products are present at detectable levels without completely consuming the parent compound.

-

-

Initial HPLC Method Development:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: Begin with a gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer).

-

Detection: Determine the optimal detection wavelength by performing a UV-Vis scan of a solution of the compound.

-

Inject the stressed samples and the unstressed standard solution to assess the separation of the parent peak from any degradation product peaks.

-

-

Method Optimization:

-

Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between the main peak and all degradation product peaks.

-

Ensure that the peak shape of the parent compound is symmetrical (tailing factor < 2).

-

-

Method Validation:

-

Validate the optimized method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

-

Potential Biological Activity: Pro-apoptotic Agent

Preliminary information suggests that this compound may act as a pro-apoptotic agent by interacting with estrogen receptors. The binding to these receptors can modulate their activity, leading to the initiation of programmed cell death.

Signaling Pathway: Estrogen Receptor-Mediated Apoptosis

Caption: Postulated signaling pathway for pro-apoptotic activity.

Experimental Protocol: Estrogen Receptor Binding Assay

This protocol outlines a general competitive binding assay to determine the affinity of this compound for the estrogen receptor.

Materials:

-

Purified estrogen receptor (ERα or ERβ)

-

Radiolabeled estradiol (e.g., [³H]17β-estradiol)

-

This compound

-

Assay buffer

-

Scintillation vials and cocktail

-

Filter apparatus

Procedure:

-

Assay Setup:

-

In a series of tubes, add a constant concentration of the estrogen receptor and the radiolabeled estradiol.

-

To these tubes, add increasing concentrations of this compound (the competitor). Include control tubes with no competitor and tubes with a known non-binding compound.

-

-

Incubation:

-

Incubate the mixtures at an appropriate temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a suitable method, such as filtration through glass fiber filters.

-

-

Quantification:

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol). The Ki (inhibition constant) can then be calculated from the IC₅₀.

-

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and protocols are intended to support further research and development activities involving this compound. For specific applications, it is recommended that the general experimental protocols provided herein be optimized and validated. The potential pro-apoptotic activity through estrogen receptor modulation warrants further investigation to elucidate the precise mechanism of action and therapeutic potential.

An In-depth Technical Guide to 4-Benzyloxyphenylhydrazine Hydrochloride (CAS: 52068-30-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzyloxyphenylhydrazine hydrochloride (CAS No. 52068-30-1), a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research. This document details the compound's physicochemical properties, provides a robust synthesis protocol with characterization data, and explores its utility in the renowned Fischer indole synthesis. Furthermore, this guide delves into its potential as a pro-apoptotic agent, offering insights into its mechanism of action involving estrogen receptors. Experimental protocols for its synthesis and potential biological evaluation are presented, alongside visual diagrams to elucidate key chemical and biological processes.

Chemical and Physical Properties

This compound is a crystalline solid that serves as a crucial building block in the synthesis of various heterocyclic compounds.[1] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 52068-30-1 | [2] |

| Molecular Formula | C₁₃H₁₅ClN₂O | [3] |

| Molecular Weight | 250.72 g/mol | [3] |

| Appearance | Cream to brown fluffy powder | |

| Melting Point | 187-189 °C | |

| Solubility | Soluble in acids and alcohols; slightly soluble in ether and cold water; insoluble in petroleum ether. | [1][4] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. |

Synthesis and Characterization

The most common and effective method for the synthesis of this compound is through the diazotization of 4-benzyloxyaniline hydrochloride, followed by reduction.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Benzyloxyaniline hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

Procedure:

-

To a flask containing 25 mL of concentrated aqueous HCl, add 3.00 g (12.5 mmol) of 4-benzyloxyaniline hydrochloride.

-

Stir the mixture for 10 minutes at 0 °C.

-

Slowly add a solution of 852 mg (12.3 mmol) of NaNO₂ in 6 mL of water dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Continue stirring the reaction mixture for an additional 15 minutes at 0 °C.

-

In a separate flask, prepare a solution of 6.40 g (33.1 mmol) of SnCl₂ in 7.5 mL of concentrated aqueous HCl.

-

Add the SnCl₂ solution dropwise to the reaction mixture.

-

Stir the resulting mixture at 0 °C for 1 hour.

-

Collect the off-white precipitate by filtration.

-

Wash the precipitate with water.

-

Grind the solid with diethyl ether to obtain the final product.

Expected Yield: 96%

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆, 600 MHz) | δ 10.11 (bs, 3H), 7.44-7.40 (m, 2H), 7.40-7.35 (m, 2H), 7.33-7.29 (m, 1H), 7.01-6.93 (m, 4H), 5.05 (s, 2H) | |

| ¹³C NMR (DMSO-d₆, 150 MHz) | δ 153.7, 139.1, 137.3, 128.5, 128.4, 128.3, 127.9, 127.7, 127.5, 117.1, 116.9, 115.5, 115.3, 69.5 | |

| IR (ATR, pure) νₘₐₓ | 3232, 2906 (br), 2693, 1568, 1508, 1242, 1177 cm⁻¹ | |

| HRMS (EI) m/z | Calculated for C₁₃H₁₄N₂: 214.1106, Found: 214.1110 |

Applications in Organic Synthesis: The Fischer Indole Synthesis

This compound is a key reactant in the Fischer indole synthesis, a powerful method for constructing the indole ring system, a common scaffold in pharmaceuticals.[4][5] The general workflow involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[5]

This reaction is pivotal in the synthesis of various bioactive molecules, including the selective estrogen receptor modulator, bazedoxifene.[6]

Biological Activity and Potential Therapeutic Applications

Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents.[7][8] It has been identified as a pro-apoptotic agent that can induce programmed cell death in cancer cells.[7]

Proposed Mechanism of Action: Estrogen Receptor Modulation

The pro-apoptotic activity of this compound is believed to be mediated through its interaction with estrogen receptors (ERs). By binding to and modulating the activity of these receptors, it can trigger a signaling cascade that leads to apoptosis. This is particularly relevant in hormone-dependent cancers, such as certain types of breast and prostate cancer.

References

- 1. jk-sci.com [jk-sci.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 52068-30-1 | Benchchem [benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. A New Small Molecule Inhibitor of Estrogen Receptor α Binding to Estrogen Response Elements Blocks Estrogen-dependent Growth of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. scribd.com [scribd.com]

Spectroscopic Profile of 4-Benzyloxyphenylhydrazine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 4-Benzyloxyphenylhydrazine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

IUPAC Name: (4-(benzyloxy)phenyl)hydrazine hydrochloride CAS Number: 52068-30-1 Molecular Formula: C₁₃H₁₅ClN₂O Molecular Weight: 250.73 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data (600 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.11 | bs | 3H | -NH₃⁺ |

| 7.44-7.40 | m | 2H | Aromatic-H |

| 7.40-7.35 | m | 2H | Aromatic-H |

| 7.33-7.29 | m | 1H | Aromatic-H |

| 7.01-6.93 | m | 4H | Aromatic-H |

| 5.05 | s | 2H | -O-CH₂- |

Abbreviation: bs = broad singlet, m = multiplet, s = singlet

Table 2: ¹³C NMR Spectral Data (150 MHz, DMSO-d₆) [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 153.7 | Aromatic C-O |

| 139.1 | Aromatic C |

| 137.3 | Aromatic C |

| 128.5 | Aromatic C-H |

| 128.4 | Aromatic C-H |

| 128.3 | Aromatic C-H |

| 127.9 | Aromatic C-H |

| 127.7 | Aromatic C-H |

| 127.5 | Aromatic C-H |

| 117.1 | Aromatic C-H |

| 116.9 | Aromatic C-H |

| 115.5 | Aromatic C-H |

| 115.3 | Aromatic C-H |

| 69.5 | -O-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are listed below.

Table 3: IR Spectral Data (ATR, pure) [1][2]

| Wavenumber (νmax) cm⁻¹ | Description |

| 3232 | N-H stretch |

| 2906 (br) | C-H stretch (aromatic and aliphatic) |

| 2693 | N-H stretch (ammonium salt) |

| 1568 | C=C aromatic stretch |

| 1508 | C=C aromatic stretch |

| 1242 | C-O stretch (aryl ether) |

| 1177 | C-N stretch |

Abbreviation: br = broad

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, confirming its elemental composition.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data (EI) [1][2]

| Parameter | Value |

| Calculated m/z for C₁₃H₁₄N₂O | 214.1106 |

| Measured m/z | 214.1110 |

Experimental Protocols

The following section details the synthetic procedure for preparing this compound, which is essential for obtaining the material for spectroscopic analysis.

Synthesis of this compound[1][2][3]

A general procedure for the synthesis involves the diazotization of 4-benzyloxyaniline hydrochloride followed by reduction.[2][3]

Materials:

-

4-Benzyloxyaniline hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Stannous chloride (SnCl₂)

-

Water

-

Ether (Et₂O)

Procedure:

-

4-Benzyloxyaniline hydrochloride (e.g., 3.00 g, 12.5 mmol) is added to water (25 mL) and stirred at 0°C for 10 minutes.[1][2]

-

A solution of sodium nitrite (e.g., 852 mg, 12.3 mmol) in water (6 mL) is added dropwise to the suspension over 15 minutes, maintaining the temperature at 0°C.[1][2]

-

The reaction mixture is stirred for an additional 15 minutes at 0°C.[1][2]

-

A solution of stannous chloride (e.g., 6.40 g, 33.1 mmol) in water (7.5 mL) is then slowly added to the mixture.[1][2]

-

The resulting off-white precipitate is collected by filtration, washed with water, and then triturated with ether to yield the final product.[1][2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure to the acquisition and interpretation of the various spectral data.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility of 4-Benzyloxyphenylhydrazine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility of 4-Benzyloxyphenylhydrazine hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data in public domain literature, this document consolidates available qualitative information and presents comprehensive, generalized experimental protocols for the precise determination of its solubility. This guide is intended to be a foundational resource for laboratory professionals engaged in synthesis, purification, and formulation development involving this compound.

Introduction to this compound

This compound, with the molecular formula C₁₃H₁₅ClN₂O, is a valuable research chemical and intermediate in organic synthesis.[1] It is frequently utilized in the Fischer indole synthesis to create complex heterocyclic structures, which are significant in medicinal chemistry.[1] The solubility of this compound is a critical physical property that influences reaction kinetics, purification strategies such as recrystallization, and the development of formulations. An accurate understanding of its solubility profile is essential for optimizing experimental conditions and ensuring process efficiency and product purity.

Qualitative and Semi-Quantitative Solubility Data

A thorough review of scientific literature and chemical supplier data indicates a scarcity of precise quantitative solubility data for this compound. The available information is primarily qualitative.

It is generally described as being soluble in various organic solvents, particularly polar solvents like water and ethanol.[2][3] Synthesis protocols indirectly suggest its solubility characteristics; for instance, a common synthesis involves precipitating the compound from an aqueous solution and then washing it with diethyl ether, which implies low solubility in ether.[4] Furthermore, its purification is sometimes achieved through recrystallization from an ethanol/water mixture, indicating that its solubility in this solvent system is temperature-dependent.[5]

For a structurally related compound, phenylhydrazine, it is noted to be miscible with ethanol, diethyl ether, chloroform, and benzene, while being sparingly soluble in water.[6] While not directly applicable, this information can provide some initial guidance for solvent selection.

Table 1: Summary of Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Qualitative Solubility | Inferred From |

| Protic Polar | Ethanol | Soluble | General statements in chemical literature and use as a recrystallization solvent.[3][5] |

| Methanol | Likely soluble | Expected similar behavior to ethanol, a common polar protic solvent. | |

| Water | Soluble | Mentioned alongside ethanol as a polar solvent in which it is soluble.[3] | |

| Aprotic Polar | DMSO | Likely soluble | A powerful, universal organic solvent capable of dissolving many hydrochloride salts. |

| DMF | Likely soluble | Another common aprotic polar solvent used in organic synthesis. | |

| Nonpolar | Diethyl Ether | Sparingly soluble to insoluble | Used as a wash solvent for the precipitated product, indicating it does not readily dissolve the compound.[4] |

| Toluene | Likely sparingly soluble | Generally, hydrochloride salts exhibit low solubility in nonpolar aromatic hydrocarbons. | |

| Hexane | Likely insoluble | Nonpolar aliphatic hydrocarbons are poor solvents for polar hydrochloride salts. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental protocols must be followed. The two most common methods are the thermodynamic (shake-flask) method and the kinetic solubility assay.

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature and is considered the gold standard.

Materials and Equipment:

-

High-purity this compound

-

High-purity organic solvents of choice

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a precise volume of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantitatively dilute the clear filtrate with the same solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the diluted filtrate using a validated analytical method (e.g., HPLC-UV) against a standard curve.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Caption: Workflow for Thermodynamic Solubility Determination.

This method is often used for rapid screening of solubility in multiple solvents and typically measures the concentration at which a compound precipitates from a stock solution.

Principle: A concentrated stock solution of the compound (usually in DMSO) is added to the organic solvent of interest. The concentration at which precipitation is first observed, often detected by light scattering (nephelometry) or UV-Vis spectroscopy, is determined. It is important to note that kinetic solubility can differ from thermodynamic solubility.

Materials and Equipment:

-

High-purity this compound

-

High-purity DMSO and other organic solvents

-

Automated liquid handler (optional)

-

96-well microplates

-

Plate reader with nephelometry or UV-Vis capabilities

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).

-

In a 96-well plate, add the organic solvent of interest to a series of wells.

-

Use an automated liquid handler to perform serial dilutions of the DMSO stock solution into the wells containing the organic solvent.

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity (light scattering) or absorbance in each well using a plate reader.

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or change in absorbance is observed compared to the solvent blank.

Caption: Workflow for Kinetic Solubility Assay.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. This principle is leveraged during recrystallization.

-

Solvent Polarity: As a hydrochloride salt, the compound is polar. It will exhibit higher solubility in polar solvents (e.g., alcohols, water, DMSO) that can effectively solvate the ions, and lower solubility in nonpolar solvents (e.g., alkanes, toluene).

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound.

-

pH of the Solution: In aqueous or protic organic solvents, the pH can influence the equilibrium between the hydrochloride salt and its free base form, which may have different solubility characteristics.

Conclusion

References

- 1. This compound | 52068-30-1 | Benchchem [benchchem.com]

- 2. smolecule.com [smolecule.com]

- 3. (3-(Benzyloxy)phenyl)hydrazine hydrochloride | 59146-68-8 | Benchchem [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Benzyloxyaniline hydrochloride | 51388-20-6 [chemicalbook.com]

- 6. Phenylhydrazine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Stability and Storage of 4-Benzyloxyphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Benzyloxyphenylhydrazine hydrochloride. Due to the limited availability of specific public data on this compound, this document outlines the general principles and methodologies for assessing chemical stability, as guided by established practices in the pharmaceutical industry. The experimental protocols and data presented are illustrative and serve as a framework for designing and executing stability studies for this compound.

Core Concepts in Chemical Stability

The stability of a chemical compound refers to its ability to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, humidity, and light. For a research chemical or a drug development intermediate like this compound, maintaining its purity and integrity is crucial for the reliability and reproducibility of experimental results.

Degradation of this compound can be anticipated to occur through several pathways, including:

-

Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

-

Oxidation: Degradation in the presence of oxygen or oxidizing agents.

-

Photodegradation: Decomposition caused by exposure to light, particularly UV radiation.

-

Thermal Degradation: Breakdown induced by heat.

Recommended Storage Conditions

Based on available safety data sheets and supplier information, the following general storage conditions are recommended to ensure the long-term stability of this compound.[1]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation. |

| Light Exposure | Store in a dark place | To prevent photolytic degradation. |

| Humidity | Dry, well-ventilated area[1] | To prevent hydrolysis due to moisture absorption. |

| Container | Tightly sealed container[1] | To protect from air and moisture. |

Illustrative Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a series of experiments known as "forced degradation" or "stress testing" studies would be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A crucial first step is the development of a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate and quantify the intact this compound from any potential degradation products.

Illustrative HPLC Method Parameters:

| Parameter | Example Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Forced Degradation Studies

Forced degradation studies involve subjecting a solution of this compound to harsh conditions to accelerate its degradation.

Table of Illustrative Forced Degradation Conditions:

| Stress Condition | Illustrative Protocol |

| Acid Hydrolysis | Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |

| Base Hydrolysis | Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |

| Oxidative Degradation | Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours. |

| Thermal Degradation | Store the solid compound in an oven at 70°C for 48 hours. Dissolve a known amount in a suitable solvent for analysis. |

| Photostability | Expose a solution of the compound (e.g., 1 mg/mL in methanol) to a photostability chamber with a combined UV and visible light source. |

Visualization of Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of a stability study and the potential degradation pathways.

References

4-Benzyloxyphenylhydrazine hydrochloride molecular weight and formula

An In-depth Technical Guide to 4-Benzyloxyphenylhydrazine Hydrochloride

Abstract

This compound is a chemical compound with significant applications in pharmaceutical research and development, particularly as a key intermediate in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its role in drug discovery, with a focus on its potential as a pro-apoptotic agent in cancer research.

Chemical Properties and Identification

This compound is a cream to brown fluffy powder.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 52068-30-1 | [2][3] |

| Molecular Formula | C13H15ClN2O | [2][3][4] |

| Molecular Weight | 250.72 g/mol | [2][3][4] |

| Alternate Formula | C13H14N2O·HCl | [5][6] |

| Melting Point | 187-189°C | [3] |

| Appearance | Cream to brown fluffy powder | [1][3] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of 4-benzyloxyaniline hydrochloride, followed by reduction.[7] This process is a crucial reaction for producing this intermediate for further use in more complex syntheses, such as the Fischer indole synthesis.[7][8]

Experimental Protocol

The following is a general procedure for the synthesis of this compound from 4-benzyloxyaniline hydrochloride.[2][3]

Materials:

-

4-Benzyloxyaniline hydrochloride

-

Sodium nitrite (NaNO2)

-

Tin(II) chloride (SnCl2)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H2O)

-

Ether (Et2O)

Procedure:

-

Diazotization: Add 4-benzyloxyaniline hydrochloride (3.00 g, 12.5 mmol) to concentrated aqueous HCl (25 mL) in a reaction flask. Stir the mixture for 10 minutes at 0°C.[2] A solution of NaNO2 (852 mg, 12.3 mmol) in water (6 mL) is then added dropwise over 15 minutes, maintaining the temperature at 0°C.[2][3] Continue stirring for an additional 15 minutes.[2]

-

Reduction: Prepare a solution of SnCl2 (6.40 g, 33.1 mmol) in concentrated aqueous HCl (7.5 mL).[2] Add this solution dropwise to the reaction mixture. After the addition is complete, stir the reaction mixture at 0°C for 1 hour.[2][3]

-

Isolation and Purification: The resulting off-white precipitate is collected by filtration.[2][3] The collected solid is then washed with water and ground with ether to yield the final product.[2][3] This protocol has been reported to achieve a yield of approximately 96%.[2]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

This compound is a valuable compound for researchers and drug development professionals. Its primary applications include:

-

Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of more complex molecules. A notable example is its use in the Fischer indole synthesis to produce 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, an intermediate for bazedoxifene.[8]

-

Anticancer Research: The compound has been identified as a pro-apoptotic agent, capable of inducing programmed cell death in various cancer cell lines.[9][10] This makes it a compound of interest in oncology for developing targeted cancer therapies.[9] Its mechanism is thought to involve interference with cellular signaling and metabolic processes.[9]

-

Hydrazone Synthesis: It readily reacts with aldehydes and ketones to form N-(4-benzyloxyphenyl)hydrazones.[7] These derivatives are stable intermediates that can be used for developing compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[7]

Potential Signaling Pathway Involvement

As a pro-apoptotic agent, this compound is hypothesized to influence cellular pathways that regulate programmed cell death. While specific pathways for this compound are still under investigation, it may interact with key regulators of apoptosis.[9][10] For instance, it has been suggested that it can induce apoptosis by binding to and modulating the activity of estrogen receptors in breast cancer cells.[10] This interaction can trigger a cascade of events leading to cell death.

The diagram below illustrates a generalized intrinsic apoptosis signaling pathway that a pro-apoptotic agent could potentially activate.

Caption: Generalized intrinsic apoptosis signaling pathway.

Safety and Handling

This compound is classified with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[3][4] Appropriate personal protective equipment, such as gloves and safety glasses, should be used when handling this compound.[3] It should be stored in a cool, dry place under an inert atmosphere.[3]

Conclusion

This compound is a versatile chemical intermediate with significant utility in organic synthesis and medicinal chemistry. Its role as a precursor in the development of pharmaceuticals, combined with its own potential as a pro-apoptotic agent, underscores its importance for researchers in the field of drug development. Further investigation into its precise mechanisms of action and biological targets will continue to unlock its therapeutic potential.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 52068-30-1 [chemicalbook.com]

- 4. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Benzyloxy)phenylhydrazine hydrochloride, 95% 52068-30-1 India [ottokemi.com]

- 6. AC-39403 - 4-benzyloxyphenylhydrazine-hydrochloride-98 | 5… [cymitquimica.com]

- 7. This compound | 52068-30-1 | Benchchem [benchchem.com]

- 8. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. biosynth.com [biosynth.com]

The Synthesis and Strategic Applications of 4-Benzyloxyphenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxyphenylhydrazine hydrochloride has emerged as a pivotal intermediate in synthetic organic chemistry, most notably in the construction of complex heterocyclic scaffolds for pharmaceutical applications. This technical guide provides an in-depth overview of the discovery, historical development, and synthetic methodologies of this compound. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes critical chemical transformations and biological pathways. The primary application in the Fischer indole synthesis, leading to the development of selective estrogen receptor modulators (SERMs) like bazedoxifene, is discussed, alongside its emerging role in anticancer research as a pro-apoptotic agent.

Introduction

This compound (C₁₃H₁₅ClN₂O, CAS No: 52068-30-1) is a substituted arylhydrazine that has become an indispensable building block in medicinal chemistry. Its utility is primarily derived from the reactive hydrazine moiety, which readily participates in condensation reactions to form hydrazones, key precursors for various heterocyclic systems. The benzyloxy group offers a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic steps, providing a route to further functionalization. This guide explores the history of this compound, from its early synthesis to its current applications in drug discovery.

Discovery and Historical Context

The synthesis of p-benzyloxyphenylhydrazine hydrochloride was described in the scientific literature as early as 1953 by Mentzer and colleagues.[1] Their method, which has become a foundational approach, involves the diazotization of p-benzyloxyaniline followed by reduction. This established a reliable route to this versatile intermediate, paving the way for its use in more complex syntheses.

Historically, the most significant application of this compound has been in the Fischer indole synthesis , a powerful reaction discovered in 1883 for creating indole ring systems.[2] The availability of this compound allowed for the specific synthesis of indoles with a benzyloxy group at the 5-position, a common motif in biologically active molecules. This strategic placement of the benzyloxy group is exemplified in the synthesis of bazedoxifene, a third-generation SERM.[2]

More recently, research has begun to explore the intrinsic biological activities of compounds derived from this compound, particularly in the field of oncology, where it is investigated as a pro-apoptotic agent.[3] There is also growing interest in its potential applications in materials science.[4]

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through a two-step process starting from 4-benzyloxyaniline hydrochloride.

General Synthesis Workflow

The general workflow for the synthesis of this compound involves two main stages: diazotization of the starting aniline and subsequent reduction of the resulting diazonium salt.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound [5][6]

This modern protocol provides a high yield of the target compound.

Materials:

-

4-Benzyloxyaniline hydrochloride (3.00 g, 12.5 mmol)

-

Sodium nitrite (NaNO₂) (852 mg, 12.3 mmol)

-

Tin(II) chloride (SnCl₂) (6.40 g, 33.1 mmol)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

Procedure:

-

Add 4-benzyloxyaniline hydrochloride (3.00 g) and water (25 mL) to a reaction flask and stir for 10 minutes at 0°C.

-

Slowly add a solution of NaNO₂ (852 mg) in water (6 mL) dropwise over 15 minutes, maintaining the temperature at 0°C.

-

Continue stirring the reaction mixture for an additional 15 minutes at 0°C.

-

Slowly add a solution of SnCl₂ (6.40 g) in water (7.5 mL).

-

Stir the reaction mixture at 0°C for 1 hour.

-

Collect the resulting off-white precipitate by filtration.

-

Wash the precipitate with water and then grind it with diethyl ether.

-

Dry the product to afford this compound.

Yield: 3.01 g (96%)

Protocol 2: Historical Synthesis Method (Mentzer et al., 1953) [1]

This protocol outlines the larger-scale historical method.

Materials:

-

p-Benzyloxyaniline hydrochloride (72.6 g)

-

Concentrated Hydrochloric Acid (HCl) (174 ml + 435 ml)

-

Sodium nitrite (NaNO₂) (23.2 g)

-

Stannous chloride (SnCl₂) (169.3 g)

-

Water (40 ml)

-

Absolute ethanol

-

Methanol

Procedure:

-

Diazotize p-benzyloxyaniline hydrochloride (72.6 g) with concentrated HCl (174 ml) and a solution of sodium nitrite (23.2 g) in water (40 ml) at 0°C.

-

Rapidly add a solution of stannous chloride (169.3 g) in concentrated HCl (435 ml) to the reaction mixture.

-

Stir the mixture for two hours.

-

Filter the solid product and wash with absolute ethanol.

-

Partially dissolve the product in boiling methanol/ethanol (1:1) and filter while hot.

-

Cool to crystallize the p-benzyloxyphenylhydrazine hydrochloride.

Yield: 52.5 g

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and its subsequent use in the Fischer indole synthesis.

Table 1: Synthesis of this compound

| Parameter | Protocol 1 (Modern)[5][6] | Protocol 2 (Historical)[1] |

| Starting Material | 4-Benzyloxyaniline HCl | p-Benzyloxyaniline HCl |

| Reducing Agent | Tin(II) Chloride | Stannous Chloride |

| Temperature | 0°C | 0°C |

| Reaction Time | ~1.5 hours | 2 hours |

| Reported Yield | 96% | Not explicitly calculated |

| Purity | High (based on NMR/HRMS) | Not specified |

Table 2: Fischer Indole Synthesis using this compound [2]

| Ketone Reactant | Solvent | Catalyst/Acid | Temperature | Reaction Time | Yield of Indole Product |

| 4-Benzyloxy propiophenone | Ethanol | Acetic Acid | 75-80°C | 12 hours | 94% |

| 4-Benzyloxy propiophenone | Ethanol | Aluminum Chloride | 75-80°C | 12 hours | 90% |

| 4-Benzyloxy propiophenone | Ethanol | None | 75-80°C | 12 hours | 83.6% |

| 4-Benzyloxy propiophenone | Toluene | Acetic Acid | 105-110°C | 12 hours | 60% |

| 4-Benzyloxy propiophenone | Acetonitrile | Acetic Acid | 81-82°C | 12 hours | 60% |

Applications in Drug Development

Fischer Indole Synthesis of Bazedoxifene Precursor

A primary application of this compound is in the synthesis of the indole core of bazedoxifene, a selective estrogen receptor modulator. The reaction proceeds via the Fischer indole synthesis mechanism.

Caption: Fischer indole synthesis of a bazedoxifene precursor.

Anticancer Research: Pro-Apoptotic Activity

Recent studies have indicated that this compound and its derivatives may possess anticancer properties by inducing apoptosis (programmed cell death).[3] The proposed mechanism involves interaction with estrogen receptors, leading to the modulation of downstream signaling pathways that control cell survival and death.

The following diagram illustrates a plausible signaling pathway for the pro-apoptotic effects of this compound, based on its potential interaction with estrogen receptors and subsequent influence on the Bcl-2 family of proteins, which are key regulators of apoptosis.

Caption: Plausible pro-apoptotic signaling pathway.

Conclusion

This compound is a compound with a rich history and a promising future in the field of drug development. From its early synthesis to its critical role in the construction of complex pharmaceuticals, it has proven to be a valuable and versatile chemical intermediate. The continued exploration of its synthesis and applications, particularly in the realm of anticancer research, is likely to yield new and important discoveries. This guide provides a foundational understanding of this key molecule for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

- 1. prepchem.com [prepchem.com]

- 2. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 52068-30-1 [chemicalbook.com]

The Unfolding Therapeutic Potential of 4-Benzyloxyphenylhydrazine Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-benzyloxyphenylhydrazine hydrochloride represent a promising class of compounds with a wide spectrum of potential biological activities. This technical guide provides an in-depth overview of the current understanding of these activities, with a primary focus on their anticancer and antimicrobial properties. While comprehensive quantitative data for a broad range of this compound derivatives remains an area of active research, this document summarizes available information on structurally related compounds to illustrate their therapeutic potential. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further investigation and drug development efforts in this area.

Introduction

Hydrazine derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a diverse array of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The this compound scaffold, in particular, offers a versatile platform for the synthesis of novel derivatives. The inherent structural features, such as the benzyloxy group, the phenyl ring, and the reactive hydrazine moiety, provide multiple sites for chemical modification, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[1] This guide aims to consolidate the existing knowledge on the biological activities of these derivatives, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Potential Biological Activities

Anticancer Activity

Hydrazone derivatives, which can be synthesized from this compound, have demonstrated notable inhibitory effects against various human cancer cell lines.[1] The antitumor effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells.[1]

One of the key mechanisms through which some anticancer agents exert their effects is the inhibition of critical signaling pathways that are often dysregulated in cancer. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a crucial mediator of tumor cell survival, proliferation, and angiogenesis, and its inhibition is a validated therapeutic strategy. While direct evidence for the modulation of the STAT3 pathway by this compound derivatives is still emerging, the structural motifs present in these compounds are found in known inhibitors of this pathway.

Signaling Pathway Diagram: Inhibition of the STAT3 Signaling Pathway

Caption: A simplified diagram of the STAT3 signaling pathway and potential points of inhibition.

Antimicrobial Activity

Schiff bases derived from phenylhydrazine have been reported to exhibit significant antibacterial and antifungal activities.[2][3] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of their antimicrobial action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The broad spectrum of activity makes these derivatives attractive candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Data on Biological Activities

Table 1: Anticancer Activity of Representative Hydrazone and Hydrazine Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| HD05 | Pyrazolinyl-indole | Leukemia | <10 | Fictional representation based on general literature |

| HD12 | Pyrazolinyl-indole | Colon Cancer | <10 | Fictional representation based on general literature |

| Comp-A | Benzylidene hydrazide | Breast (MCF-7) | 5.2 | Fictional representation based on general literature |

| Comp-B | Benzylidene hydrazide | Lung (A549) | 8.1 | Fictional representation based on general literature |

| 4-HPBS | 4-hydrazinylphenyl benzenesulfonate | Breast (MCF-7) | 0.00932 | Actual data point from a related compound |

Disclaimer: The data presented in this table for compounds HD05, HD12, Comp-A, and Comp-B are illustrative examples based on the general activity ranges reported for hydrazone derivatives and are not from a specific study on this compound derivatives. The data for 4-HPBS is from a study on a related hydrazine derivative.

Table 2: Antimicrobial Activity of Representative Hydrazone Derivatives

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| SH-1 | Schiff Base | Staphylococcus aureus | 16 | Fictional representation based on general literature |

| SH-2 | Schiff Base | Escherichia coli | 32 | Fictional representation based on general literature |

| SH-3 | Schiff Base | Pseudomonas aeruginosa | 64 | Fictional representation based on general literature |

| SH-4 | Schiff Base | Candida albicans | 16 | Fictional representation based on general literature |

Disclaimer: The data presented in this table are illustrative examples based on the general activity ranges reported for hydrazone derivatives and are not from a specific study on this compound derivatives.

Experimental Protocols

Synthesis of 4-Benzyloxyphenylhydrazone Derivatives (General Procedure)

Workflow Diagram: Synthesis of Hydrazone Derivatives

Caption: A general workflow for the synthesis of 4-benzyloxyphenylhydrazone derivatives.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1-1.2 equivalents).

-

Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the reaction mixture for a period of 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion of the reaction, cool the mixture to room temperature. The precipitated product is collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure hydrazone derivative.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 4-benzyloxyphenylhydrazine derivatives and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

-

Preparation of Inoculum: Prepare a standardized microbial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline.

-

Inoculation of Agar Plates: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.

-

Well Preparation: Create wells of 6-8 mm in diameter in the agar plates using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into each well. A solvent control and a standard antibiotic are also included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC can be determined by a broth microdilution method, where the lowest concentration of the compound that completely inhibits the visible growth of the microorganism is identified.

Conclusion and Future Directions

The derivatives of this compound hold significant promise as a scaffold for the development of novel therapeutic agents. The available data on structurally related compounds suggest potent anticancer and antimicrobial activities. Further research is warranted to synthesize and screen a broader library of these derivatives to establish a comprehensive structure-activity relationship. Mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support and accelerate these future research endeavors, ultimately contributing to the discovery of new and effective treatments for cancer and infectious diseases.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 5-Benzyloxyindoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Fischer indole synthesis using 4-benzyloxyphenylhydrazine hydrochloride as a key starting material. The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2][3][4][5] This method is widely employed in the synthesis of numerous biologically active compounds and pharmaceutical intermediates.[6][7]

Overview

The synthesis of 5-benzyloxyindoles is of significant interest in medicinal chemistry due to the prevalence of this scaffold in various therapeutic agents. The benzyloxy group at the 5-position of the indole ring is a common feature in molecules targeting a range of biological pathways. The Fischer indole synthesis offers a direct and efficient route to access these valuable compounds.

The general reaction proceeds in two main stages: the formation of a phenylhydrazone from the reaction of this compound with a ketone or aldehyde, followed by an acid-catalyzed intramolecular cyclization with the elimination of ammonia to form the indole ring.[2][3][8] The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction's outcome and yield.[4][6]

Data Presentation

The following table summarizes quantitative data from representative Fischer indole syntheses using this compound with various ketones.

| Product | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 4-Benzyloxy propiophenone | Acetic Acid | Toluene | 105-110 | 12 | 60 | [6] |

| 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 4-Benzyloxy propiophenone | Acetic Acid | Ethanol | 75-80 | 12 | 94 | [6] |

| 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 4-Benzyloxy propiophenone | Aluminum Chloride | Ethanol | 75-80 | 12 | 90 | [6] |

| 5-Benzyloxy-3-(3-chloro-phenyl)-2-methyl-1H-indole | (3-Chlorophenyl)-acetone | Sulfuric Acid | Ethanol | Reflux | 5 | Not Reported | [1] |

Experimental Protocols

The following are detailed protocols for the synthesis of 5-benzyloxyindoles via the Fischer indole synthesis.

Protocol 1: Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole[6]

Materials:

-

This compound

-

4-Benzyloxy propiophenone

-

Ethanol (absolute)

-

Acetic acid

-

Toluene

-

Aluminum chloride (optional catalyst)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

To a round-bottom flask, add this compound (10 g, 40 mmol) and 4-benzyloxy propiophenone (9.6 g, 40 mmol).

-

Add 140 ml of ethanol and a catalytic amount of acetic acid (0.1 ml, 1.7 mmol).

-

Heat the mixture to reflux (75-80°C) with stirring for 12 hours. The product is expected to precipitate during this time.

-

After the reaction is complete, cool the mixture to 10-15°C.

-

Isolate the crystallized product by filtration.

-

Wash the solid with chilled ethanol (30 ml) and then with water (50 ml).

-

Dry the product to obtain 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole.

Protocol 2: Synthesis of 5-Benzyloxy-3-(3-chloro-phenyl)-2-methyl-1H-indole[1]

Materials:

-

This compound

-

(3-Chlorophenyl)-acetone

-

Ethanol (absolute)

-

Concentrated sulfuric acid

-

Chloroform

-

Water

-

Sodium sulfate

-

Silica gel for chromatography

-

Toluene (for chromatography)

Procedure:

-

In a suitable flask, dissolve this compound (11.7 g, 47 mmol) and (3-chlorophenyl)-acetone (6.39 g, 38 mmol) in 35 ml of absolute ethanol.

-

Carefully add 2.7 ml of concentrated sulfuric acid to the solution.

-

Reflux the mixture for five hours.

-

After cooling, remove the ethanol by distillation under reduced pressure.

-

To the residue, add water and extract the product with chloroform.

-

Dry the combined chloroform extracts over sodium sulfate and then evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using toluene as the eluent.

Visualizations

References

- 1. prepchem.com [prepchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 5. jk-sci.com [jk-sci.com]

- 6. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 7. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for the Synthesis of Substituted Indoles using 4-Benzyloxyphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted indoles are a pivotal class of heterocyclic compounds widely recognized for their significant presence in natural products and their extensive applications in medicinal chemistry. The indole scaffold is a core structural motif in numerous bioactive molecules, including neurotransmitters like serotonin and drugs targeting a variety of receptors. The Fischer indole synthesis, a robust and versatile method discovered in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[1][3]

This document provides detailed protocols for the synthesis of various substituted indoles utilizing 4-Benzyloxyphenylhydrazine hydrochloride as a key starting material. The benzyloxy protecting group at the 4-position of the phenylhydrazine allows for the synthesis of 5-benzyloxyindoles, which are valuable intermediates for further functionalization, including the preparation of biologically active hydroxyindoles. These compounds have shown relevance as ligands for estrogen and serotonin receptors, highlighting their potential in drug discovery programs targeting cancer and neurological disorders.

Reaction Principle: The Fischer Indole Synthesis

The Fischer indole synthesis proceeds through the reaction of an arylhydrazine with an aldehyde or ketone in an acidic medium.[1] The general mechanism involves the following key steps:

-

Hydrazone Formation: The initial step is the condensation of 4-Benzyloxyphenylhydrazine with a carbonyl compound (aldehyde or ketone) to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

-

[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

-

Cyclization and Aromatization: The intermediate cyclizes and, following the elimination of ammonia and a final proton transfer, yields the aromatic indole ring.

A variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed to catalyze this transformation.[1][2][3] The choice of catalyst and solvent can influence the reaction rate and the yield of the final product.

Experimental Protocols